Iodine trichloride

Catalog No.
S1894472
CAS No.
865-44-1
M.F
ICl3
Cl3I
M. Wt
233.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine trichloride

CAS Number

865-44-1

Product Name

Iodine trichloride

IUPAC Name

trichloro-λ3-iodane

Molecular Formula

ICl3
Cl3I

Molecular Weight

233.26 g/mol

InChI

InChI=1S/Cl3I/c1-4(2)3

InChI Key

PAWIVBWALDNUJP-UHFFFAOYSA-N

SMILES

ClI(Cl)Cl

Canonical SMILES

ClI(Cl)Cl
  • Chlorination of Alkenes

    ICl3 can add chlorine atoms across double bonds in alkenes (unsaturated hydrocarbons). This reaction is particularly useful for the preparation of vicinal dichlorides (compounds with two chlorine atoms on adjacent carbons). Source: Journal of Organic Chemistry:

  • Iodination of Aromatic Compounds

    ICl3 can be used to introduce iodine atoms onto aromatic rings. This reaction is often employed in the late stages of organic synthesis to install the desired iodine functionality. Source: Chemistry - A European Journal

  • Cleavage of Carbon-Heteroatom Bonds

    ICl3 can cleave carbon-oxygen and carbon-nitrogen bonds in certain functional groups. This property can be valuable for selective transformations during organic synthesis. Source: The Journal of Organic Chemistry:

Other Research Applications of Iodine Trichloride

While less common than its use in organic synthesis, iodine trichloride has applications in other areas of scientific research:

  • As a Lewis Acid

    ICl3 can act as a Lewis acid, accepting an electron pair from a Lewis base to form a complex. This property can be useful in certain catalytic reactions. Source: Inorganic Chemistry

  • Preparation of Other Iodine Compounds

    ICl3 can be a precursor for the synthesis of other iodine compounds, such as iodine pentoxide (I2O5). Source: Russian Journal of Inorganic Chemistry

Origin and Significance:

Iodine trichloride can be synthesized by heating a mixture of liquid iodine and chlorine gas to 105°C []. Its significance lies in its ability to act as a powerful oxidizing agent in organic synthesis. Researchers utilize it for halogenation of aromatic compounds to prepare chlorinated derivatives and oxidation of primary and secondary alcohols to aldehydes and ketones [].


Molecular Structure Analysis

The ICl₃ molecule adopts a T-shaped structure. The central iodine atom forms single bonds with three terminal chlorine atoms, resulting in a trigonal bipyramidal electron geometry around the iodine. However, due to the presence of lone pairs on the iodine, the molecule adopts a distorted trigonal bipyramidal structure, with the three chlorine atoms occupying the equatorial positions and the lone pairs pushing the remaining two bonding electron pairs closer together, forming the axial bonds with a bond angle of around 90° [].

In the solid state, ICl₃ exists as a dimer, I₂Cl₆, with two chlorine atoms bridging between the two iodine centers, forming a planar structure []. This structural difference between the gas phase and solid state highlights the influence of intermolecular interactions on molecular geometry.


Chemical Reactions Analysis

Synthesis:

The primary method for synthesizing ICl₃ involves heating liquid iodine with chlorine gas:

I₂ (l) + 3Cl₂ (g) → 2ICl₃ (l) ΔH < 0 (exothermic) []

Decomposition:

Iodine trichloride is thermally unstable and decomposes upon heating to release iodine and chlorine:

2ICl₃ (l) → I₂ (g) + 3Cl₂ (g) ΔH > 0 (endothermic) []

Reactions as an oxidizing agent:

  • Halogenation of aromatic compounds:

ICl₃ + ArH → ArCl + ICl + HCl (Ar represents an aromatic ring) []

  • Oxidation of alcohols:

RCH₂OH + ICl₃ → RCHO + HCl + ICl₂ (R represents an alkyl group) []

Note

These are just a few examples, and ICl₃ can participate in various other reactions depending on the reaction conditions and substrates involved.


Physical And Chemical Properties Analysis

  • Melting point: 63°C []
  • Boiling point: 101°C (decomposes) []
  • Density: 3.11 g/cm³ []
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane; decomposes in water []
  • Stability: Light-sensitive, decomposes to release iodine, turning the compound red over time []

Mechanism of Action (Not Applicable)

Iodine trichloride primarily functions as an oxidizing agent in organic synthesis. It does not possess a specific mechanism of action in biological systems.

Iodine trichloride is a highly corrosive and toxic compound.

  • Hazards:

    • Corrosive to skin and eyes, causing severe burns.
    • Toxic by inhalation, ingestion, and skin contact.
    • Reacts violently with organic materials, posing a fire hazard [].
    • May decompose explosively upon rapid heating [].
  • Safety Precautions:

    • Wear appropriate personal protective equipment like gloves, goggles, and respirators when handling.
    • Work in a well-ventilated fume hood.
    • Handle with extreme caution due to its reactivity and corrosive nature.
    • Store in a cool, dry place away from flammable materials.

XLogP3

3.3

UNII

1E5KQ66TRQ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (92.68%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

865-44-1

Wikipedia

Iodine(III) chloride
Iodine trichloride

General Manufacturing Information

Iodine chloride (ICl3): ACTIVE

Dates

Modify: 2023-08-16

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